molecular formula C13H20O5Si B1590070 Benzoyloxypropyltrimethoxysilane CAS No. 76241-02-6

Benzoyloxypropyltrimethoxysilane

Cat. No.: B1590070
CAS No.: 76241-02-6
M. Wt: 284.38 g/mol
InChI Key: HYFWOBSAALCFRS-UHFFFAOYSA-N
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Description

Benzoyloxypropyltrimethoxysilane is a chemical compound with the molecular formula C13H20O5Si . It contains a total of 39 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, and 5 Oxygen atoms . The molecule consists of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .


Synthesis Analysis

The synthesis of this compound involves a reaction with sodium benzoate and γ-chloropropyltrimethoxysilane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a phase-transfer catalyst . The reaction is carried out in toluene at 120°C for 3 hours . The product is then separated by adding water and purified by evaporating an organic layer via distillation in vacuum . The final product is confirmed by gas chromatography analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .


Chemical Reactions Analysis

This compound has been used in the functionalization of halloysite nanoclay, which was then incorporated into a polymer matrix via melt extrusion . The silanization process was confirmed to have taken place with an approximate reaction yield of 5% .


Physical And Chemical Properties Analysis

This compound is a liquid substance . It appears as a clear, straw-colored liquid with a mild odor . The molecular mass of this compound is 284.38 g/mol .

Scientific Research Applications

Photolysis in Hydrosilanes

Benzoyltrimethylsilane, closely related to benzoyloxypropyltrimethoxysilane, has been studied for its photochemical reactions in hydrosilanes. This reaction produces an open-chain siloxycarbene intermediate, leading to the formation of new compounds with potential applications in organometallic chemistry (Watanabe, Kogure, & Nagai, 1972).

Stationary Phase for Chromatography

An innovative methodology involving the preparation of benzylamide stationary phase, which utilizes benzoyl chloride and 3-aminopropyltrimethoxysilane, has been developed. This has applications in high-performance liquid chromatography, crucial for the separation and analysis of chemical compounds (Marcucci, Breitkreitz, de Castro Ferreira, & Jardim, 2017).

Synthesis of Tranilast Analogs in Yeast

Research has explored the use of yeast as a catalyst for synthesizing tranilast and its analogs, which are phenolic amides with potential therapeutic benefits. This involves engineering yeast strains to express certain enzymes and can lead to the production of various cinnamoyl anthranilate molecules, highlighting the potential for biological synthesis of therapeutic drugs (Eudes, Baidoo, Yang, Burd, Hadi, Collins, Keasling, & Loqué, 2011).

Corrosion Inhibition in Mild Steel

Spirocyclopropane derivatives, including benzoyl-containing compounds, have been studied for their effectiveness in inhibiting corrosion in mild steel. These compounds show potential as environmentally friendly corrosion inhibitors, important in material science and engineering (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Antimicrobial Effects Against Propionibacterium acnes

Studies have shown that compounds like benzoyl peroxide exhibit antimicrobial properties against Propionibacterium acnes, the bacterium associated with acne. This highlights the potential of benzoyl-containing compounds in treating bacterial infections, especially in dermatology (Taylor, Yu, Champer, & Kim, 2014).

Anti-Inflammatory Actions

Research into benzoyl peroxide, a compound related to this compound, has revealed its anti-inflammatory actions, particularly its effects on the generation of reactive oxygen species by leukocytes. This is significant for understanding the inflammatory processes in conditions like acne (Hegemann, Toso, Kitay, & Webster, 1994).

Composite Materials in Packaging

Functionalization of materials like halloysite nanoclay with this compound for use in polyethylene terephthalate composites has applications in bottling and packaging. This research provides insights into enhancing material properties for industrial applications (Garcia-Escobar, Bonilla-Rios, Espinoza-Martinez, & Cerda-Hurtado, 2021).

Safety and Hazards

Benzoyloxypropyltrimethoxysilane is classified as an eye irritant (Eye Irrit. 2A, H319) according to GHS-US classification . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this substance . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

Properties

IUPAC Name

3-trimethoxysilylpropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFWOBSAALCFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504116
Record name 3-(Trimethoxysilyl)propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76241-02-6
Record name 3-(Trimethoxysilyl)propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Benzoyloxypropyltrimethoxysilane interact with halloysite and polyethylene terephthalate in composite materials?

A1: this compound acts as a coupling agent, enhancing the compatibility between the inorganic halloysite nanotubes and the organic polyethylene terephthalate matrix. [] The silane molecule achieves this by forming chemical bonds with both materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH), which can then condense with hydroxyl groups on the surface of halloysite. Simultaneously, the benzoyloxypropyl group interacts with the polyethylene terephthalate chains, possibly through van der Waals forces or dipole-dipole interactions. This dual interaction strengthens the interfacial adhesion, leading to improved mechanical properties and barrier performance in the resulting composite material. []

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